An In-Depth Technical Guide to 7-Oxaspiro[3.5]nonan-1-one: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 7-Oxaspiro[3.5]nonan-1-one: Synthesis, Properties, and Potential Applications
Abstract
7-Oxaspiro[3.5]nonan-1-one is a spirocyclic compound featuring a tetrahydropyran ring fused to a cyclobutanone ring via a spirocenter. This unique three-dimensional architecture imparts significant conformational rigidity, making it a molecule of considerable interest in medicinal chemistry and drug discovery.[1][2] The inherent ring strain of the cyclobutanone moiety and the presence of the ether linkage in the six-membered ring suggest a rich and varied chemical reactivity. This guide provides a comprehensive overview of the chemical properties, plausible synthetic strategies, and potential applications of 7-Oxaspiro[3.5]nonan-1-one, drawing upon established chemical principles and data from structurally related compounds to offer valuable insights for researchers and drug development professionals.
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
The principle of "escaping from flatland" has become a central theme in modern medicinal chemistry, emphasizing the need for novel, three-dimensional molecular scaffolds to explore new chemical space and enhance pharmacological properties.[3] Spirocycles, compounds containing two rings connected by a single common atom, have emerged as particularly valuable motifs in this endeavor.[2] Their rigid, well-defined geometries can lead to improved binding affinity and selectivity for biological targets, while also favorably modulating physicochemical properties such as solubility and metabolic stability.[1]
7-Oxaspiro[3.5]nonan-1-one (CAS No. 1473422-93-3) represents a compelling example of such a scaffold.[4] Its structure combines the features of a tetrahydropyran, a common motif in natural products and pharmaceuticals, with a strained cyclobutanone ring, a versatile functional group for further chemical elaboration. This guide aims to consolidate the available information on 7-Oxaspiro[3.5]nonan-1-one and to provide a forward-looking perspective on its potential in synthetic and medicinal chemistry.
Physicochemical and Spectroscopic Properties
While detailed experimental data for 7-Oxaspiro[3.5]nonan-1-one are not extensively reported in publicly accessible literature, we can predict its key properties based on its structure and data from analogous compounds.
Physical Properties (Predicted)
A summary of the predicted physical properties for 7-Oxaspiro[3.5]nonan-1-one is presented in Table 1. These values are computationally derived and await experimental verification.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [5] |
| Molecular Weight | 140.18 g/mol | [5] |
| Appearance | Expected to be a colorless oil or low-melting solid | Inferred |
| Boiling Point | Not available | [4] |
| Melting Point | Not available | [4] |
| InChIKey | GYIZAYLNFPEFBJ-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization (Predicted)
The structural elucidation of 7-Oxaspiro[3.5]nonan-1-one would rely heavily on modern spectroscopic techniques. Although experimental spectra are not publicly available, we can predict the characteristic signals based on the functional groups present.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the tetrahydropyran and cyclobutanone rings. The protons adjacent to the ether oxygen (C6 and C8) would appear in the range of 3.5-4.0 ppm, while the protons alpha to the carbonyl group (C2) would be deshielded and appear around 2.8-3.2 ppm. The remaining methylene protons would likely resonate in the 1.7-2.5 ppm region.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon (C1) in the downfield region, typically >200 ppm. The spiro carbon (C4) would be a quaternary signal, and the carbons adjacent to the ether oxygen (C6 and C8) would appear around 60-70 ppm. The remaining methylene carbons would be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch in a cyclobutanone would be expected around 1780 cm⁻¹. The C-O-C stretching of the tetrahydropyran ring would likely produce a strong signal in the 1150-1050 cm⁻¹ region.
Mass Spectrometry (MS): The electron impact mass spectrum would show the molecular ion peak (M⁺) at m/z = 140. Fragmentation patterns would likely involve cleavage of the cyclobutanone ring and the tetrahydropyran ring.
Synthesis of the 7-Oxaspiro[3.5]nonan-1-one Core
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 7-Oxaspiro[3.5]nonan-1-one.
Proposed Synthetic Route 1: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful method for converting ketones into esters, or in the case of cyclic ketones, into lactones.[6][7] This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant.[7] The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons migrating preferentially.[8]
In the context of synthesizing 7-Oxaspiro[3.5]nonan-1-one, the precursor would be spiro[3.5]nonan-1-one. The Baeyer-Villiger oxidation of this spirocyclic ketone would involve the insertion of an oxygen atom between the carbonyl carbon and the more substituted spiro carbon.
Reaction Scheme:
Caption: Proposed synthesis via Baeyer-Villiger oxidation.
Experimental Protocol (Hypothetical):
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Dissolve spiro[3.5]nonan-1-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-Oxaspiro[3.5]nonan-1-one.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both the substrate and the reagent.
-
Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the oxidation and to minimize potential side reactions.
-
Quenching: The use of sodium bicarbonate neutralizes the acidic byproducts (m-chlorobenzoic acid) and any unreacted peroxyacid.
Proposed Synthetic Route 2: Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[9] To synthesize 7-Oxaspiro[3.5]nonan-1-one via this route, one would need to construct the tetrahydropyran ring first, followed by the formation of the cyclobutanone. A more plausible approach would be the photochemical reaction between tetrahydropyran-4-one and an appropriate ketene equivalent, though this is a less common variation of the Paternò-Büchi reaction. A more direct, albeit challenging, approach would involve a multi-step sequence starting from the cycloaddition.
Given the challenges, the Baeyer-Villiger oxidation of a pre-formed spiro[3.5]nonan-1-one appears to be the more straightforward and predictable synthetic strategy.
Chemical Reactivity and Potential Transformations
The chemical reactivity of 7-Oxaspiro[3.5]nonan-1-one is governed by its two key functional groups: the cyclobutanone and the tetrahydropyran.
Reactions of the Cyclobutanone Ring
The strained four-membered ring of the cyclobutanone moiety is susceptible to a variety of transformations.
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Ring Expansion: Under certain conditions, cyclobutanones can undergo ring expansion to form cyclopentanones. This can be promoted by diazomethane or other reagents.
-
Favorskii Rearrangement: In the presence of a base, α-halocyclobutanones can undergo the Favorskii rearrangement to yield cyclopropanecarboxylic acid derivatives.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) to yield 7-oxaspiro[3.5]nonan-1-ol.
-
Wittig Reaction: The carbonyl can be converted to an exocyclic double bond via the Wittig reaction, providing a route to functionalized spirocyclic alkenes.
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Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Reactions Involving the Tetrahydropyran Ring
The tetrahydropyran ring is generally more stable than the cyclobutanone. However, the ether linkage can be cleaved under strongly acidic conditions, such as with hydrobromic or hydroiodic acid.
Potential Applications in Drug Discovery
While no specific biological activities have been reported for 7-Oxaspiro[3.5]nonan-1-one itself, its structural motifs are prevalent in medicinally relevant compounds.
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Scaffold for Library Synthesis: The ketone functionality serves as a versatile handle for the introduction of diverse substituents, enabling the creation of compound libraries for high-throughput screening.
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Bioisosteric Replacement: The rigid spirocyclic core can act as a bioisostere for other cyclic systems, potentially improving pharmacokinetic properties or providing novel intellectual property.[3] For instance, related azaspiro[3.5]nonane cores have been investigated as replacements for piperidine and other heterocycles in G-protein coupled receptor ligands.[10]
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Conformationally Restricted Analogues: The synthesis of analogues of known drugs incorporating the 7-oxaspiro[3.5]nonane scaffold could lead to compounds with enhanced selectivity or potency due to the constrained conformation.
Conclusion
7-Oxaspiro[3.5]nonan-1-one is a spirocyclic scaffold with significant untapped potential in organic synthesis and medicinal chemistry. While a full experimental characterization is yet to be published in peer-reviewed literature, its synthesis is feasible through established methods such as the Baeyer-Villiger oxidation. The combination of a reactive cyclobutanone and a stable tetrahydropyran ring provides a platform for diverse chemical modifications. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, scaffolds like 7-Oxaspiro[3.5]nonan-1-one are poised to become valuable building blocks for the next generation of therapeutics. Further research into the synthesis, reactivity, and biological evaluation of this intriguing molecule is highly warranted.
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